Z-Ala-ONp
Overview
Description
N-(Benzyloxycarbonyl)-L-alanine p-nitrophenyl ester: , commonly known as Z-Ala-ONp, is a synthetic organic compound used primarily in biochemical research. It is a yellow to orange crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. This compound is stable under normal conditions but should be stored in a dark, inert atmosphere at temperatures between 2-8°C to prevent degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Z-Ala-ONp typically involves the reaction of N-(benzyloxycarbonyl)-L-alanine with p-nitrophenol. The process begins with the protection of the amino group of L-alanine using benzyloxycarbonyl chloride, followed by esterification with p-nitrophenol. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key steps involve the protection of the amino group, followed by esterification, and purification through recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Z-Ala-ONp undergoes several types of chemical reactions, including:
Substitution: The nitrophenyl ester group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in organic solvents like DMF or dichloromethane under mild conditions.
Major Products:
Hydrolysis: N-(Benzyloxycarbonyl)-L-alanine and p-nitrophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Z-Ala-ONp is widely used in scientific research due to its versatility and stability. Some of its applications include:
Enzymatic Studies: It serves as a substrate for p-nitrophenyl esterases, allowing researchers to study enzyme kinetics and mechanisms.
Peptide Synthesis: this compound is used in the synthesis of peptides, particularly in the formation of N-protected dipeptide acids.
Drug Development: It is employed in the development of enzyme inhibitors and other bioactive compounds.
Mechanism of Action
The primary mechanism of action of Z-Ala-ONp involves its role as a substrate for enzymes such as p-nitrophenyl esterases. Upon enzymatic hydrolysis, this compound releases p-nitrophenol, which can be quantitatively measured using spectrophotometric methods. This property makes it a valuable tool for studying enzyme activity and inhibition .
Comparison with Similar Compounds
- N-(Benzyloxycarbonyl)-L-alanine p-nitrophenyl ester (Z-L-Ala-ONp)
- N-(Benzyloxycarbonyl)-L-alanine p-nitrophenyl ester (Z-D-Ala-ONp)
Comparison: Z-Ala-ONp is unique due to its specific structure, which includes the benzyloxycarbonyl protecting group and the p-nitrophenyl ester. This combination provides stability and reactivity, making it suitable for various biochemical applications. Compared to similar compounds, this compound offers a balance of stability and reactivity, making it a preferred choice for enzymatic studies and peptide synthesis .
Properties
IUPAC Name |
(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-12(18-17(21)24-11-13-5-3-2-4-6-13)16(20)25-15-9-7-14(8-10-15)19(22)23/h2-10,12H,11H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWWICLSRXPNNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922168 | |
Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1168-87-2 | |
Record name | N-Carbobenzoxyalanine 4-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001168872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl N-[(phenylmethoxy)carbonyl]-L-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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